molecular formula C7H9BrN2O2 B15359895 Methyl 5-bromo-1-methyl-1H-pyrazole-3-acetate

Methyl 5-bromo-1-methyl-1H-pyrazole-3-acetate

Cat. No.: B15359895
M. Wt: 233.06 g/mol
InChI Key: RXHYYCRXCBFILM-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate is a chemical compound belonging to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a bromine atom and a methyl group, along with an ester functional group. The presence of these substituents imparts unique chemical properties and reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide.

    Esterification: The final step involves the esterification of the brominated pyrazole with methyl chloroacetate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., triethylamine).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Reduction: Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)ethanol.

    Oxidation: Methyl 2-(5-bromo-1-carboxy-1H-pyrazol-3-yl)acetate.

Scientific Research Applications

Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the development of bioactive molecules.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5-chloro-1-methyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(5-fluoro-1-methyl-1H-pyrazol-3-yl)acetate
  • Methyl 2-(5-iodo-1-methyl-1H-pyrazol-3-yl)acetate

Uniqueness

Methyl 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)acetate is unique due to the presence of the bromine atom, which can undergo specific substitution reactions not possible with other halogens

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

methyl 2-(5-bromo-1-methylpyrazol-3-yl)acetate

InChI

InChI=1S/C7H9BrN2O2/c1-10-6(8)3-5(9-10)4-7(11)12-2/h3H,4H2,1-2H3

InChI Key

RXHYYCRXCBFILM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC(=O)OC)Br

Origin of Product

United States

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